molecular formula C23H27F3N4O3 B1684517 SNX-2112 CAS No. 908112-43-6

SNX-2112

Número de catálogo B1684517
Número CAS: 908112-43-6
Peso molecular: 464.5 g/mol
Clave InChI: ZFVRYNYOPQZKDG-MQMHXKEQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SNX-2112 is a potent inhibitor of heat shock protein 90 (Hsp90) with a Kd value of 30 nM. In vitro, this compound induces down-regulation of the client proteins HER2 and Akt. It inhibits proliferation in a panel of cancer cell lines (IC50s = 10-50 nM). This compound (150 mg/kg) completely inhibits tumor growth in a BT474 breast cancer mouse xenograft model. This compound is also the active metabolite of prodrug SNX-5542 and preferentially accumulates in tumor tissue of mice treated with a single oral dose of 75 mg/kg SNX-5542. Formulations containing this compound are under clinical investigation for treatment of refractory solid tumors.
This compound, also known as PF 04928473, is an Hsp90 inhibitor which is currently undergoing multiple phase 1 clinical trials. In all cell lines, this compound led to degradation of MET, HER-2, EGFR, and AKT as well as abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling, followed by complete cell cycle arrest.

Aplicaciones Científicas De Investigación

1. Propiedades Anticancerígenas en el Tratamiento del Cáncer de Mama SNX-2112 se ha estudiado por sus efectos sobre la inhibición del crecimiento celular, el arresto del ciclo celular y la inducción de la apoptosis en las células de cáncer de mama humano MCF-7. Ha demostrado inducir la apoptosis de manera más potente que 17-AAG, excepto a la concentración más baja probada .

Potencial en la Terapia del Cáncer Cervical

La investigación indica que this compound puede suprimir la migración e invasión de las células de cáncer cervical. Los efectos del compuesto en estos procesos y sus posibles mecanismos moleculares son áreas de investigación activa .

Mecanismo De Acción

Target of Action

SNX-2112, also known as PF-04928473, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformation, stability, and function of its client proteins, many of which are protein kinases or transcription factors that are important in cellular carcinogenesis .

Mode of Action

This compound competitively binds to the N-terminal ATP binding pocket of Hsp90 . This binding inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

This compound has been shown to inhibit the Akt/mTOR signaling pathway in various cancer cells . This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can suppress the proliferation, migration, and invasion of cancer cells . It also reduces the expression levels of endoplasmic reticulum (ER)-localized molecular chaperones and unfolded protein response (UPR)-related proteins, suggesting that this compound can suppress ER stress and thus, inactivate the UPR .

Pharmacokinetics

It is known that this compound is orally bioactive . Its prodrug, SNX-5422, is rapidly converted to this compound in tumor tissues

Result of Action

This compound has been shown to potently inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors . It induces apoptosis via caspase-8, -9, -3, and poly (ADP-ribose) polymerase cleavage . It also inhibits cytokine-induced Akt and extracellular signal-related kinase (ERK) activation .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, this compound can overcome the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells . It also inhibits tube formation by human umbilical vein endothelial cells via abrogation of eNOS/Akt pathway and markedly inhibits osteoclast formation via down-regulation of ERK/c-fos and PU.1 .

Análisis Bioquímico

Biochemical Properties

SNX-2112 selectively binds to the ATP pocket of Hsp90α and Hsp90β with a Kd of 16 nM . It has been found to interact with various biomolecules, including enzymes and proteins such as Akt, Raf-1, and human epidermal growth factor receptor-2 (HER2) . These interactions lead to the degradation of these proteins, thereby inhibiting their function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cell growth in a time- and dose-dependent manner, more potently than traditional Hsp90 inhibitors . It influences cell function by causing cell-cycle arrest at the G2/M phase and inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism by downregulating Bcl-2 and Bcl-xL, upregulating Bax, and cleaving caspase-9 and poly (ADP-ribose) polymerase (PARP) .

Molecular Mechanism

The molecular mechanisms of this compound involve activation of the mitochondrial apoptotic pathway and the degradation of breast cancer-related proteins . It exerts its effects at the molecular level by binding to Hsp90, leading to the degradation of its client proteins . This results in the inhibition of the Akt/mTOR signaling pathway, thereby suppressing the proliferation, migration, and invasion of cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to cause significant changes in the effects of this product in laboratory settings. It has been found to inhibit cell growth more potently than traditional Hsp90 inhibitors . It also induces cell-cycle arrest at the G2/M phase and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth and prolong survival in a xenograft murine model . At a dose of 10 μM, this compound demonstrated potent anti-proliferative effects when combined with other drugs .

Metabolic Pathways

This compound is involved in the Akt/mTOR signaling pathway . It inhibits this pathway by decreasing the phosphorylation of Akt, mTOR, S6, and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) .

Transport and Distribution

This compound is rapidly converted to its active form in tumor tissues, suggesting that it is efficiently transported and distributed within cells

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the literature. As an Hsp90 inhibitor, it is likely to be found wherever Hsp90 is located within the cell. Hsp90 is typically found in the cytosol, but it can also be located in the mitochondria and the endoplasmic reticulum .

Propiedades

IUPAC Name

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVRYNYOPQZKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025695
Record name 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908112-43-6, 945626-71-1
Record name SNX-2112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-2112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-2112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 2
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 3
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 4
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 5
Reactant of Route 5
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Reactant of Route 6
Reactant of Route 6
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.